4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the dichlorobenzyl and methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOLE
- 5-(3-METHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOLE
Uniqueness
What sets 4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19Cl2N7S |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19Cl2N7S/c1-11-7-8-26(24-11)10-17-22-23-19(29)28(17)18-12(2)25-27(13(18)3)9-14-15(20)5-4-6-16(14)21/h4-8H,9-10H2,1-3H3,(H,23,29) |
InChI Key |
HUODZCNPVREKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2C3=C(N(N=C3C)CC4=C(C=CC=C4Cl)Cl)C |
Origin of Product |
United States |
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